2,2'-Sulfonylbis(1-benzothiophene)
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Overview
Description
2,2’-Sulfonylbis(1-benzothiophene) is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally related to thiophene and benzene This compound is characterized by the presence of two benzothiophene units linked by a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(1-benzothiophene) typically involves the reaction of benzothiophene derivatives with sulfonyl chloride under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-Sulfonylbis(1-benzothiophene) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis(1-benzothiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2,2’-Sulfonylbis(1-benzothiophene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis(1-benzothiophene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzothiophene rings. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler structure with one benzothiophene unit.
2,2’-Dithiobis(1-benzothiophene): Similar structure but with a disulfide linkage instead of a sulfonyl group.
Benzofuran: An oxygen-containing analog of benzothiophene.
Uniqueness
2,2’-Sulfonylbis(1-benzothiophene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, making it more suitable for specific applications .
Properties
CAS No. |
93054-37-6 |
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Molecular Formula |
C16H10O2S3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-ylsulfonyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10O2S3/c17-21(18,15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |
InChI Key |
KXIGTQSCFXRFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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